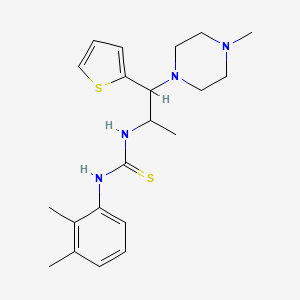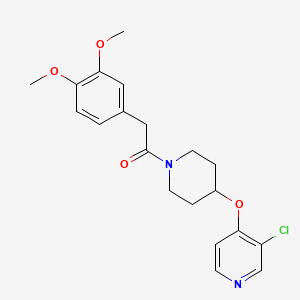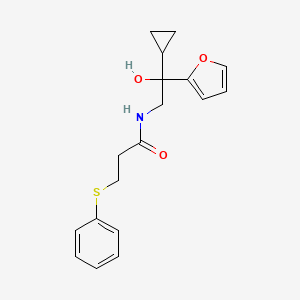![molecular formula C23H21N3O6S2 B2481699 N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 865656-04-8](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular formula of this compound is C29H28N2O8 , with an average mass of 532.54 Da . The 3D structure reveals the arrangement of atoms, bonds, and functional groups. The benzodioxole and thiazolo rings contribute to its overall shape and reactivity .
Chemical Reactions Analysis
Given its complexity, this compound could participate in several chemical reactions. Potential transformations include hydrolysis , oxidation , and substitution reactions at various positions. Investigating its reactivity under different conditions is crucial for understanding its behavior .
Applications De Recherche Scientifique
- Findings : Compounds like 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising IC50 values against leukemia and pancreatic cancer cells. Further mechanistic studies revealed cell cycle arrest and apoptosis induction .
- Results : Some compounds demonstrated potent growth inhibition properties with IC50 values below 5 μM .
- Potential : Exploring indoles as anticancer agents targeting tubulin could yield promising results .
- Structure–Activity Relationships : Detailed studies can elucidate how different modifications impact anticancer efficacy .
Anticancer Activity
Antitumor Properties
Bioisosteric Modification
Microtubule Targeting
Drug Optimization Template
Medicinal Chemistry Applications
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone followed by the reaction with ethyl 2-bromoacetate and sodium ethoxide. The resulting intermediate is then reacted with 5-hydroxymethyl-1,3-benzodioxole in the presence of triethylamine and acetic anhydride. The final product is obtained by the reaction of the intermediate with thionyl chloride and ammonium carbonate.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "ethyl 2-bromoacetate", "sodium ethoxide", "5-hydroxymethyl-1,3-benzodioxole", "triethylamine", "acetic anhydride", "thionyl chloride", "ammonium carbonate" ], "Reaction": [ "Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of acetic acid and acetic anhydride to form intermediate 1", "Reaction of intermediate 1 with ethyl 2-bromoacetate and sodium ethoxide to form intermediate 2", "Reaction of intermediate 2 with 5-hydroxymethyl-1,3-benzodioxole in the presence of triethylamine and acetic anhydride to form intermediate 3", "Reaction of intermediate 3 with thionyl chloride and ammonium carbonate to form the final product" ] } | |
Numéro CAS |
865656-04-8 |
Nom du produit |
N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Formule moléculaire |
C23H21N3O6S2 |
Poids moléculaire |
499.56 |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
InChI |
InChI=1S/C23H21N3O6S2/c1-3-29-17-8-13-14(9-18(17)30-4-2)26-20(25-21(13)27)19(34-23(26)33)22(28)24-10-12-5-6-15-16(7-12)32-11-31-15/h5-9H,3-4,10-11H2,1-2H3,(H,24,28)(H,25,27) |
SMILES |
CCOC1=C(C=C2C(=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NCC4=CC5=C(C=C4)OCO5)OCC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2481616.png)

![ethyl 4-((4-((3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2481618.png)

![1-[(3-Methylphenyl)carbonyl]proline](/img/structure/B2481622.png)






![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2481632.png)
![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2481635.png)
![(E)-N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2481639.png)